Murralongin

Catalog No.
S1551255
CAS No.
53011-72-6
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Murralongin

CAS Number

53011-72-6

Product Name

Murralongin

IUPAC Name

2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-9(2)11(8-16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3

InChI Key

PBAZKMWQUBDDLZ-UHFFFAOYSA-N

SMILES

CC(=C(C=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C

Canonical SMILES

CC(=C(C=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C

Murralongin is a naturally occurring coumarin compound primarily isolated from the plant Murraya paniculata. It is characterized by its unique structural properties, which include a monomeric form that distinguishes it from other coumarins. Murralongin has garnered attention due to its potential therapeutic applications and biological activities.

Murralongin is a naturally occurring coumarin, a class of chemical compounds found in various plants. It is specifically extracted from the leaves of Murraya euchrestifolia, commonly known as the curry leaf tree, native to Southeast Asia []. Scientific research on murralongin is still in its early stages, but it has shown potential applications in several areas:

Anti-inflammatory properties

Studies suggest that murralongin may possess anti-inflammatory properties. In vitro (performed in a laboratory setting) and in vivo (performed on living organisms) studies have shown that murralongin can suppress the production of inflammatory mediators, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Antibacterial potential

Murralongin has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, in laboratory settings [, ]. This suggests its potential role in developing new antimicrobial agents to combat antibiotic-resistant bacteria. However, more research is required to assess its efficacy and safety in vivo.

Typical of coumarins, including oxidative cyclization and rearrangement reactions. For instance, it can undergo Pd-catalyzed oxidative rearrangement under specific conditions, leading to the formation of related compounds like minutuminolate . The reactivity of murralongin is influenced by its functional groups, allowing it to engage in nucleophilic substitutions and other transformations relevant in organic synthesis.

Research indicates that murralongin exhibits significant biological activities, particularly cytotoxic effects against various cancer cell lines. For example, it has shown an IC50 value of 10.0 µg/mL against the KKU-100 cholangiocarcinoma cell line, suggesting its potential as an anticancer agent . Additionally, murralongin has been studied for its inhibitory effects on human carbonic anhydrase isozyme II, which plays a crucial role in physiological processes such as respiration and pH regulation .

The synthesis of murralongin can be achieved through several methods, primarily focusing on extraction from natural sources or through total synthesis. The extraction process often involves the use of organic solvents to isolate the compound from plant material. For instance, powdered leaves of Murraya paniculata can be sequentially extracted using solvents like hexane and methanol . Synthetic approaches may involve multi-step reactions starting from simpler organic molecules, employing techniques such as oxidative rearrangement.

Murralongin's applications are primarily in the fields of pharmacology and medicinal chemistry. Its cytotoxic properties make it a candidate for cancer treatment research. Additionally, its ability to inhibit carbonic anhydrase suggests potential uses in treating conditions related to acid-base balance and fluid regulation in the body . Furthermore, ongoing studies are exploring its role in traditional medicine practices.

Interaction studies involving murralongin have focused on its biochemical pathways and potential synergistic effects with other compounds. For example, studies have demonstrated that murralongin interacts with cellular pathways involved in apoptosis, indicating its role in inducing cell death in cancer cells . Moreover, molecular docking studies have revealed how murralongin binds to target enzymes like carbonic anhydrase, providing insights into its mechanism of action .

Murralongin shares structural similarities with several other coumarins, which can be compared based on their biological activities and chemical properties. Here are some notable similar compounds:

Compound NameSourceBiological ActivityUnique Features
MurralonginolMicromelum minutumCytotoxicity against cancer cellsHydroxylated derivative of murralongin
MicromelinMicromelum minutumAntimicrobial propertiesExhibits strong antibacterial activity
ScopoletinVarious plantsAnti-inflammatoryKnown for its anti-inflammatory effects
UmbelliferoneVarious plantsAntioxidantCommonly used in herbal medicine

Murralongin's uniqueness lies in its specific structural features and pronounced cytotoxicity profile compared to these similar compounds. While many coumarins exhibit beneficial biological activities, murralongin's distinct mechanism of action makes it a subject of ongoing research for therapeutic applications.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

53011-72-6

Dates

Modify: 2023-08-15

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